1-methyl-2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of imidazole, pyrrole, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the imidazole and pyrrole intermediates. The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups on the benzodiazole ring can be reduced to amines.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas can be used for reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the nitro groups would yield corresponding amines.
Scientific Research Applications
1-methyl-2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: Used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzodiazole moiety can interact with DNA, potentially leading to anticancer activity by inhibiting DNA replication .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent containing a benzimidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent containing a nitroimidazole ring.
Uniqueness
1-methyl-2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole is unique due to its combination of imidazole, pyrrole, and benzodiazole moieties, which confer a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C18H22N6O2S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-methyl-2-[5-(1-methylimidazol-2-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]benzimidazole |
InChI |
InChI=1S/C18H22N6O2S/c1-21-8-7-19-18(21)27(25,26)24-11-13-9-23(10-14(13)12-24)17-20-15-5-3-4-6-16(15)22(17)2/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
OZLJGBZEAINQQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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